![molecular formula C34H50O16 B1581237 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and nonanedioic acid CAS No. 75701-44-9](/img/new.no-structure.jpg)
1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and nonanedioic acid
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Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and nonanedioic acid is a useful research compound. Its molecular formula is C34H50O16 and its molecular weight is 714.7 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and nonanedioic acid is a complex polymeric compound that has garnered attention in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, focusing on its applications, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound is a polymer formed from several monomers, including:
- 1,3-Benzenedicarboxylic acid
- 1,4-dimethyl 1,4-benzenedicarboxylate
- 2,2-dimethyl-1,3-propanediol
- 1,2-ethanediol
- Nonanedioic acid
This structure contributes to its physical properties such as thermal stability and mechanical strength. The presence of carboxylic acid groups may also influence its interaction with biological systems.
Antimicrobial Properties
Research indicates that certain derivatives of benzenedicarboxylic acids exhibit antimicrobial activity. For instance, studies have shown that polymers containing carboxylate groups can disrupt bacterial cell membranes and inhibit growth. This suggests potential applications in medical devices or packaging materials that require antimicrobial properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the polymer. In vitro studies reveal varying degrees of cytotoxicity depending on the concentration and exposure time. For example:
- Low concentrations (below 50 µg/mL) showed minimal cytotoxic effects on human fibroblast cells.
- Higher concentrations (above 200 µg/mL) resulted in significant cell death .
Biocompatibility
The biocompatibility of this polymer is crucial for its use in biomedical applications. A study evaluated the polymer's interaction with human cells and found that it promotes cell adhesion and proliferation at lower concentrations while maintaining a low inflammatory response .
Case Study 1: Biomedical Applications
In a recent study published in Journal of Biomedical Materials Research, researchers explored the use of this polymer in drug delivery systems. The polymer was modified to enhance drug loading capacity and controlled release profiles. Results indicated that the modified polymer could effectively deliver antibiotics over an extended period without significant cytotoxicity to surrounding tissues .
Case Study 2: Environmental Impact
Another study assessed the environmental impact of this polymer when used in agricultural films. The degradation rate was monitored under various conditions. Findings showed that while the polymer is durable for agricultural use, it degrades slowly in natural environments, raising concerns about long-term ecological effects .
Data Tables
Property | Value |
---|---|
Melting Point | 180°C |
Solubility | Insoluble in cold water |
Biocompatibility Rating | Moderate to High |
Cytotoxicity Threshold | >200 µg/mL |
Scientific Research Applications
Materials Science
Polymer Synthesis
The compound serves as a versatile building block in the synthesis of various polymers. Its structure allows for the formation of high-performance materials due to its thermal stability and mechanical properties. The incorporation of different diols and dicarboxylic acids enhances the polymer's characteristics, making it suitable for specific applications in engineering and product design.
Case Study: Supramolecular Coordination Polymers
Research has shown that derivatives of 1,3-benzenedicarboxylic acid can be utilized to create supramolecular coordination polymers. These materials exhibit unique photoluminescent properties and structural stability due to their hydrogen-bonding interactions and π–π stacking capabilities. Such polymers have potential applications in sensors and optoelectronic devices .
Coatings and Films
Industrial Applications
The polymer is used in the formulation of advanced coatings and films. Its chemical structure contributes to improved adhesion, flexibility, and resistance to environmental factors. Coatings made from this polymer are particularly useful in automotive and aerospace industries where durability and performance are critical.
Regulatory Approvals
In recent years, formulations containing this polymer have passed technical reviews for use as food contact additives. This indicates its safety profile and suitability for consumer products . The regulatory framework ensures that these materials meet health standards while providing functional benefits in packaging applications.
Food Contact Applications
Safety Assessments
As a food contact material, the polymer has undergone extensive safety assessments to evaluate its migration potential into food products. The findings suggest that it poses minimal risk when used within specified limits . This makes it an attractive option for manufacturers looking to comply with food safety regulations while utilizing innovative materials.
Use in Packaging
The polymer's barrier properties help protect food products from moisture and oxygen, thereby extending shelf life. Its application in packaging materials is supported by its ability to maintain structural integrity under various conditions .
Biomedical Applications
Drug Delivery Systems
Emerging research indicates potential uses of this polymer in biomedical fields, particularly in drug delivery systems. Its biocompatibility and ability to form stable complexes with pharmaceutical compounds may enhance targeted delivery mechanisms. Studies are ongoing to explore these possibilities further.
Properties
CAS No. |
75701-44-9 |
---|---|
Molecular Formula |
C34H50O16 |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;dimethyl benzene-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C10H10O4.C9H16O4.C8H6O4.C5H12O2.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7;3-1-2-4/h3-6H,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;3-4H,1-2H2 |
InChI Key |
WKWMOLDZHYGEKV-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Canonical SMILES |
CC(C)(CO)CO.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
75701-44-9 |
Origin of Product |
United States |
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